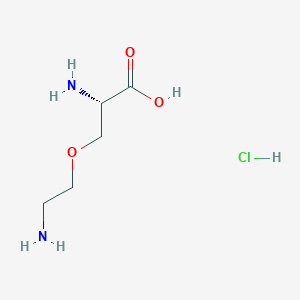

L-4-Oxalysine hydrochloride

Description

The exact mass of the compound (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHJSRSTAWFIIF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584097 | |

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118021-35-5 | |

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-4-Oxalysine Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-4-Oxalysine hydrochloride, a synthetic lysine (B10760008) analogue, has demonstrated notable biological activities, primarily as an antifungal and antimetabolite agent. Its core mechanism of action revolves around the potent and specific inhibition of RNA synthesis, particularly in fungal species such as Candida albicans. This targeted activity, coupled with a negligible effect on DNA and weak impact on protein synthesis, underscores its potential as a selective therapeutic agent. Furthermore, its bioactivity can be significantly enhanced through peptide conjugation, leveraging cellular transport mechanisms to increase intracellular concentration. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and therapeutic applications.

Mechanism of Action: Antifungal Activity

L-4-Oxalysine acts as a lysine antimetabolite. Its primary antifungal mechanism against organisms like Candida albicans is the potent inhibition of RNA synthesis.[1] This inhibition is specific, as DNA synthesis is unaffected, and protein synthesis is only weakly inhibited.[1] The inhibitory effect of L-4-Oxalysine on RNA synthesis can be competitively reversed by L-lysine, but not D-lysine, confirming its action as a lysine analogue.[1] The reduction in newly synthesized RNA is a direct result of inhibited de novo synthesis rather than RNA degradation.[1]

Illicit Transport and Enhanced Potency

The antifungal efficacy of L-4-Oxalysine can be dramatically increased by its incorporation into peptide analogues. This strategy, known as "illicit transport," utilizes the di- and tripeptide permease systems of fungal cells to actively transport the L-4-Oxalysine-containing peptides into the cytoplasm.[2] Once inside, intracellular peptidases hydrolyze the peptide bonds, releasing free L-4-Oxalysine to exert its inhibitory effect on RNA synthesis.[2] This targeted delivery mechanism significantly enhances the compound's potency compared to the free drug.

A conceptual workflow for the illicit transport and activation of L-4-Oxalysine peptide analogues is depicted below.

Quantitative Data: Antifungal Potency

The conjugation of L-4-Oxalysine with other molecules has been shown to produce highly potent antifungal agents. The following table summarizes the molar minimum inhibitory concentration (MIC) values for several L-4-Oxalysine-containing peptide analogues against Candida albicans.

| Compound | Molar MIC (mol/disk) | Reference |

| I-677-AA-FMDP (various amino acids) | 3.5 x 10-10 - 6.56 x 10-9 | [2] |

Note: I-677 is an abbreviation for L-4-Oxalysine. FMDP is N3-4-methoxyfumaroyl-L-2,3-diaminopropanoic acid.

Effects on Hepatic Drug-Metabolizing Enzymes

In vivo studies in mice have investigated the influence of L-4-Oxalysine on liver enzymes, particularly in the context of carbon tetrachloride (CCl4)-induced hepatotoxicity. L-4-Oxalysine administered alone did not show adverse effects on several key drug-metabolizing parameters.[3]

| Parameter | Effect of L-4-Oxalysine Alone (200 mg/kg/day for 2 days) | Effect on CCl4-Induced Changes | Reference |

| Hepatic Microsomal Protein Content | No effect | No effect on depletion | [3] |

| Cytosolic Sulphydryl Compounds | No effect | No effect on depletion | [3] |

| Microsomal Cytochrome P-450 | No effect | No effect on decrease | [3] |

| Microsomal Cytochrome b5 | No effect | No effect on decrease | [3] |

| Ethylmorphine N-demethylation | No effect | No effect on decrease | [3] |

| 7-Ethoxycoumarin (B196162) O-deethylation | No effect | No effect on decrease | [3] |

| Cytosolic Glutathione (B108866) S-transferase | Slightly increased activity | Prevented the decrease | [3] |

The data suggests that L-4-Oxalysine may have a protective effect against certain types of liver damage by preventing the decrease in glutathione S-transferase activity.[3]

The proposed interaction of L-4-Oxalysine in the context of CCl4-induced hepatotoxicity is illustrated in the following diagram.

Experimental Protocols

In Vitro Antifungal Activity Assay (Disk Diffusion Method)

This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

-

Culture Preparation: A standardized inoculum of Candida albicans is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar (B569324) Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue) is uniformly inoculated with the fungal suspension using a sterile cotton swab.

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with known concentrations of the L-4-Oxalysine peptide analogues. The disks are then placed onto the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that results in a clear zone of inhibition of fungal growth around the disk. The diameter of the inhibition zone is measured.

In Vivo Assessment of Hepatoprotective Effects

This protocol is a generalized representation of studies investigating the effects of compounds on drug-induced liver injury.

-

Animal Model: Male mice are used for the study.

-

Grouping and Administration:

-

Control Group: Receives the vehicle (e.g., saline).

-

L-4-Oxalysine Group: Administered this compound (e.g., 200 mg/kg per day) for a specified duration (e.g., two days) via a suitable route (e.g., intraperitoneal injection).

-

CCl4 Group: Administered a single dose of carbon tetrachloride (e.g., 0.2 ml/kg) to induce liver injury.

-

Combination Group: Receives both L-4-Oxalysine and CCl4 as per the schedules for the individual treatment groups.

-

-

Sample Collection: After the treatment period, animals are euthanized, and liver tissue and blood samples are collected.

-

Biochemical Analysis:

-

Liver homogenates are prepared to separate microsomal and cytosolic fractions.

-

Protein content, cytochrome P-450 and b5 levels, and the activity of enzymes such as ethylmorphine N-demethylase, 7-ethoxycoumarin O-deethylase, and glutathione S-transferase are measured using established spectrophotometric or fluorometric assays.

-

Serum levels of liver enzymes (e.g., ALT, AST) can also be measured as indicators of liver damage.

-

-

Statistical Analysis: Data from the different treatment groups are compared using appropriate statistical tests to determine the significance of the observed effects.

Conclusion

This compound is a promising bioactive compound with a well-defined mechanism of antifungal action centered on the inhibition of RNA synthesis. The ability to significantly enhance its potency through the "illicit transport" of its peptide conjugates presents a compelling strategy for the development of novel antifungal therapeutics. Furthermore, its apparent lack of hepatotoxicity and potential protective effects on the liver in certain contexts warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of L-4-Oxalysine and its derivatives. Further studies to elucidate its detailed interactions with RNA polymerase and to expand the in vivo evaluation of its efficacy and safety are highly encouraged.

References

- 1. The lysine analog L-oxalysine is an inhibitor of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Synthesis and anti-Candida albicans properties of L-4-oxalysine-N3-4-methoxyfumaroyl-L-2,3-diaminopropanoic-containing peptide analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of L-4-oxalysine on carbon tetrachloride-induced changes in drug-metabolizing enzyme activity of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Journey of L-4-Oxalysine: A Technical Guide to its Subcellular Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-Oxalysine, a structural analog of the essential amino acid L-lysine, has garnered significant interest in the scientific community for its potent biological activities, including its role as an inhibitor of RNA synthesis and its cytotoxic effects against various cancer cell lines.[1] Understanding the subcellular distribution of L-4-Oxalysine is paramount for elucidating its mechanism of action, identifying its molecular targets, and optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the methodologies used to determine the subcellular localization of L-4-Oxalysine, presents available data on its distribution, and visualizes the key cellular pathways and experimental workflows involved.

As a lysine (B10760008) analog, the cellular uptake and trafficking of L-4-Oxalysine are intrinsically linked to the transport and metabolism of L-lysine itself. L-lysine is actively transported into cells and is known to accumulate in various subcellular compartments, with notably high concentrations within the nucleus, where it is a key component of histone proteins.[2] The major site for lysine catabolism is the mitochondria.[2][3] It is therefore hypothesized that L-4-Oxalysine competes with L-lysine for transport and may accumulate in similar subcellular locations, thereby exerting its biological effects.

Note on Data: Direct quantitative data on the subcellular distribution of L-4-Oxalysine is limited in publicly available literature. A key study on the influence of oxalysine (B13862451) on lysine incorporation and its subcellular distribution in sarcoma cells was published in Chinese, and a full English translation providing specific quantitative results is not readily accessible.[4] Therefore, to fulfill the data presentation and visualization requirements of this guide, we will utilize data from a study on radiolabeled L-lysine as a proxy. This will be clearly indicated, and the assumptions made will be transparent.

Data Presentation: Subcellular Distribution of a Lysine Analog

The following table summarizes the subcellular distribution of a radiolabeled L-lysine analog, 99mTc-DMSA-L-lysine, in rat breast cancer cells. This data provides a representative model for the potential distribution of L-4-Oxalysine. The study demonstrated that the uptake of this lysine analog was significant in both the nucleus and the cytoplasm, with accumulation in the nucleus increasing over time.[5]

| Subcellular Fraction | Relative Uptake at 1 hour | Relative Uptake at 2 hours |

| Nucleus | High | Very High |

| Cytoplasm | High | High |

| Mitochondria | Moderate | Moderate |

| Microsomes | Low | Low |

Disclaimer: This data is derived from a study on 99mTc-DMSA-L-lysine and is used as a proxy for L-4-Oxalysine. The relative uptake values are qualitative interpretations based on the findings of the study.[5]

Experimental Protocols

The determination of the subcellular distribution of L-4-Oxalysine necessitates the use of robust and validated experimental protocols. The primary method involves subcellular fractionation followed by a sensitive analytical technique to quantify the compound in each fraction.

Cell Culture and Treatment

-

Cell Lines: Sarcoma 180 or other relevant cancer cell lines.

-

Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Treat cells with a known concentration of L-4-Oxalysine for various time points (e.g., 1, 2, 4, and 24 hours).

Subcellular Fractionation

This protocol is a generalized procedure and may require optimization for specific cell lines.

-

Harvesting: Harvest cells by trypsinization or scraping, followed by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors) and incubate on ice for 15 minutes. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the nuclear pellet with the hypotonic buffer.

-

Mitochondrial Fraction Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains the mitochondria.

-

Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction, and the supernatant is the cytosolic fraction.

Quantification of L-4-Oxalysine

-

Sample Preparation: Extract L-4-Oxalysine from each subcellular fraction using an appropriate method, such as protein precipitation with a solvent like methanol (B129727) or acetonitrile.

-

Analytical Method: Quantify the concentration of L-4-Oxalysine in each extract using a sensitive and specific analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). A standard curve of known L-4-Oxalysine concentrations should be prepared to ensure accurate quantification.

Visualizations

Logical Workflow for Determining Subcellular Distribution

Caption: Experimental workflow for determining the subcellular distribution of L-4-Oxalysine.

Signaling Pathway: L-Lysine Transport and Potential L-4-Oxalysine Interference

Caption: Cellular transport of L-lysine and hypothesized interference by L-4-Oxalysine.

Conclusion

The subcellular distribution of L-4-Oxalysine is a critical factor in its mechanism of action. While direct quantitative data remains elusive, the available information on its biological activities and the behavior of its parent molecule, L-lysine, strongly suggests that L-4-Oxalysine is actively transported into cells and likely accumulates in the nucleus and cytoplasm. Its inhibitory effect on RNA synthesis points towards a significant nuclear localization.[1]

The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively determine the subcellular distribution of L-4-Oxalysine in various cell types. Such studies are essential for a more complete understanding of its pharmacology and for the development of this promising compound as a therapeutic agent. Future research employing radiolabeled or fluorescently tagged L-4-Oxalysine would be invaluable in providing direct and quantitative visualization of its journey within the cell.

References

- 1. The lysine analog L-oxalysine is an inhibitor of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement [mdpi.com]

- 3. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Influence of oxalysine (I-677) on the incorporation of lysine and its subcellular distribution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiolabeled L-lysine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-4-Oxalysine Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-Oxalysine hydrochloride is a synthetic analog of the essential amino acid L-lysine. It has demonstrated potential as an anti-tumor and antifungal agent.[1] Its primary mechanism of action is the inhibition of RNA synthesis, and to a lesser extent, protein synthesis.[2] As a lysine (B10760008) antimetabolite, its effects can be competitively reversed by L-lysine. These properties make this compound a valuable tool for research in oncology, infectious diseases, and fundamental cell biology.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound acts as a competitive inhibitor of L-lysine, interfering with cellular processes that are dependent on this amino acid. Its principal effect is the potent inhibition of de novo RNA synthesis.[2] While it also demonstrates a weak inhibitory effect on protein synthesis, DNA synthesis remains unaffected.[2] This targeted inhibition of RNA synthesis makes it a specific tool for studying the roles of transcription and ribosome biogenesis in various cellular phenomena.

Applications in Cell Culture

-

Anti-cancer Research: this compound has shown anti-tumor activities, notably against human hepatoma cell lines.[1] It has been observed to suppress the expression of alpha-fetoprotein (AFP) mRNA in BEL-7404 cells, a marker associated with hepatocellular carcinoma.

-

Antifungal Research: The compound exhibits inhibitory effects on the growth of pathogenic fungi such as Candida albicans.[2] Its ability to disrupt essential metabolic pathways in fungi makes it a candidate for antifungal drug development.

-

Mechanism of Action Studies: Due to its specific inhibition of RNA synthesis, this compound can be used to investigate the downstream effects of transcriptional repression on cell cycle, apoptosis, and other cellular processes.

Data Presentation

| Cell Line/Organism | Application | Effective Concentration | Incubation Time | Observed Effect |

| BEL-7404 (Human Hepatoma) | Anti-cancer | 25 mg/L | 72 hours | 34.3% inhibition of AFP mRNA expression |

| BEL-7404 (Human Hepatoma) | Anti-cancer | 50 mg/L | 72 hours | 70.1% inhibition of AFP mRNA expression |

| Candida albicans | Antifungal | Varies (determine by MIC assay) | 24-48 hours | Inhibition of growth |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile distilled water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile filter

Protocol:

-

Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mg/mL).

-

Weigh the powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile distilled water or PBS to the tube. L-Lysine hydrochloride is freely soluble in water.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For frequent use, a fresh solution can be prepared or stored at 4°C for a short period.

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent mammalian cell lines (e.g., BEL-7404).

Materials:

-

Target cells (e.g., BEL-7404)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 mg/L).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Protocol for Antifungal Susceptibility Testing (Candida albicans)

This protocol utilizes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.[3][4]

Materials:

-

Candida albicans strain

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

Sterile 96-well flat-bottom microtiter plates

-

This compound stock solution

-

Spectrophotometer

Protocol:

-

Inoculum Preparation:

-

Culture C. albicans in SDB overnight at 30°C with agitation.

-

Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in RPMI-1640 medium.

-

Adjust the cell density to 1-5 x 10⁶ cells/mL using a hemocytometer or spectrophotometer (OD₆₀₀).

-

Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% reduction in turbidity) compared to the growth control, determined visually or with a microplate reader.

-

Protocol for RNA Synthesis Inhibition Assay ([³H]-Uridine Incorporation)

This assay measures the rate of RNA synthesis by quantifying the incorporation of radiolabeled uridine (B1682114) into newly synthesized RNA.

Materials:

-

Target cells

-

Complete cell culture medium

-

24-well cell culture plates

-

This compound stock solution

-

[³H]-Uridine (radiolabeled)

-

Trichloroacetic acid (TCA), 10% solution

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 24-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

-

Radiolabeling:

-

Add [³H]-Uridine to each well at a final concentration of 1-5 µCi/mL.

-

Incubate for 1-4 hours at 37°C.

-

-

Cell Lysis and Precipitation:

-

Wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.

-

Wash the precipitate twice with ice-cold 5% TCA.

-

-

Solubilization and Counting:

-

Dissolve the precipitate in 200 µL of 0.1 N NaOH.

-

Transfer the solution to a scintillation vial.

-

Add 4 mL of scintillation fluid and mix well.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of a parallel well to account for differences in cell number.

-

Express the results as a percentage of the control (untreated cells).

-

Visualizations

Caption: Experimental workflow for studying this compound.

Caption: Putative signaling pathway affected by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The lysine analog L-oxalysine is an inhibitor of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

L-4-Oxalysine hydrochloride degradation pathways and how to avoid them.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential degradation of L-4-Oxalysine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place.[1] For solutions, it is recommended to aliquot and freeze them at -20°C, which can maintain stability for up to 6 months.[2] Short-term storage of solutions at refrigerated temperatures is also a common practice.

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.[3][4] Exposure to high temperatures, strongly acidic or basic conditions, and oxidative stress can potentially lead to the breakdown of the molecule.[5][6]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, two primary pathways can be hypothesized based on its chemical structure (an ether analog of lysine):

-

Acid-Catalyzed Ether Cleavage: In the presence of a strong acid, the ether linkage in L-4-Oxalysine can be cleaved. This reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack, leading to the breaking of the C-O bond.[2][7][8]

-

Intramolecular Lactam Formation: Similar to L-lysine, L-4-Oxalysine may undergo intramolecular cyclization, especially under thermal stress, to form a lactam.[9] This involves the nucleophilic attack of the terminal amino group on the carboxyl group.

Q4: How can I detect the degradation of my this compound sample?

Degradation can be detected by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11] Such a method can separate the intact this compound from its degradation products, allowing for their quantification. Visual signs of degradation in solid form can include discoloration or changes in physical appearance. In solution, precipitation or a change in color or pH may indicate degradation.

Q5: Are there any known incompatible materials with this compound?

This compound should not be stored with strong oxidizing agents, as they can promote its degradation.[1]

Troubleshooting Guides

| Problem/Observation | Potential Cause | Recommended Solution |

| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid this compound. Ensure proper storage of stock solutions (aliquoted and frozen at -20°C).[2] Verify the purity of the stock solution using a suitable analytical method like HPLC.[10][11] |

| Appearance of unknown peaks in the chromatogram during analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them.[3] This will also help to confirm if your analytical method is stability-indicating. |

| Discoloration or clumping of solid this compound. | Improper storage leading to moisture absorption or degradation. | Discard the product. Ensure that the container is tightly sealed and stored in a dry, cool, and well-ventilated place.[1][5] |

| Precipitation observed in a previously clear this compound solution. | Change in pH or temperature leading to reduced solubility or degradation. | Check the pH of the solution and adjust if necessary. Ensure the storage temperature is appropriate for the solvent used. If degradation is suspected, analyze the sample for purity. |

Hypothesized Degradation Pathways

Based on the chemical structure of L-4-Oxalysine, the following degradation pathways are proposed:

Summary of Quantitative Data from a Forced Degradation Study (Illustrative)

The following table presents illustrative data from a forced degradation study on this compound. This data is hypothetical and serves to demonstrate how results from such a study would be presented.

| Stress Condition | Conditions | % Assay of L-4-Oxalysine | % Total Impurities | Major Degradation Product |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 | Cleavage Products |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 92.5 | 7.5 | Unidentified |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | 89.7 | 10.3 | Oxidized Species |

| Thermal Degradation | 80°C, 48h | 95.1 | 4.9 | Lactam Product |

| Photolytic Degradation | UV light (254 nm), 24h | 98.8 | 1.2 | Unidentified |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and pathways.[3][12]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mild buffer).

2. Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place the solid powder and the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

-

Control Sample: Keep a sample of the stock solution at 4°C, protected from light.

3. Sample Preparation for Analysis:

-

After the specified time, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase of the analytical method.

4. Analysis:

-

Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.[1][10][13]

1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: UV detection at a low wavelength (e.g., 210 nm), as amino acids typically lack a strong chromophore.[4]

-

Injection Volume: 20 µL.

2. Sample Analysis:

-

Inject the prepared samples from the forced degradation study.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

3. Method Validation:

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the stability of this compound.

References

- 1. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. forced degradation study: Topics by Science.gov [science.gov]

- 6. Lactam synthesis [organic-chemistry.org]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myfoodresearch.com [myfoodresearch.com]

Validation & Comparative

L-4-Oxalysine Hydrochloride: A Comparative Guide to a Specific RNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-4-Oxalysine hydrochloride with other common RNA synthesis inhibitors. Experimental data and detailed protocols are included to facilitate the validation of this compound as a specific tool for transcription research.

Introduction to this compound

This compound is a lysine (B10760008) analog that has been identified as a potent and specific inhibitor of RNA synthesis.[1] Primarily studied in the fungal pathogen Candida albicans, it demonstrates significant inhibition of RNA production with minimal effects on DNA and protein synthesis.[1] The inhibitory action of L-4-Oxalysine is reversible by the addition of L-lysine, indicating its mechanism is likely tied to its role as a lysine antimetabolite.[1] This specificity makes it a valuable tool for dissecting transcriptional processes and for potential antifungal drug development.

Comparative Performance with Alternative Inhibitors

| Feature | This compound | Actinomycin D | Triptolide |

| Primary Target | Putative, related to lysine metabolism impacting RNA synthesis | DNA Intercalation | TFIIH (XPB subunit) |

| Mechanism of Action | Acts as a lysine antimetabolite, specifically inhibiting RNA synthesis.[1][2] | Intercalates into DNA, preventing transcription elongation by RNA polymerase.[3] | Covalently binds to the XPB subunit of the TFIIH complex, preventing transcription initiation. |

| Specificity | High for RNA synthesis over DNA and protein synthesis.[1] | Low, affects both transcription and DNA replication. | High for RNA Polymerase II-mediated transcription. |

| Reversibility | Reversible with L-lysine.[1] | Considered irreversible. | Irreversible, induces degradation of RNA Polymerase II. |

| Known IC50 (RNA Synthesis) | Not available | Varies by cell type and transcriptional activity. | ~62 nM (HeLa cells), ~2.6-103 nM (NCI-60 cell lines).[4] |

| Organism Studied | Candida albicans.[1][2][5] | Prokaryotes and Eukaryotes. | Eukaryotes. |

Experimental Protocols

To validate the efficacy and specificity of this compound as an RNA synthesis inhibitor, the following experimental protocols are recommended.

Determination of Minimal Inhibitory Concentration (MIC) against Candida albicans

This protocol is to determine the minimum concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) broth

-

This compound

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

Procedure:

-

Prepare a stock solution of this compound in sterile water.

-

In a 96-well plate, prepare a serial dilution of this compound in YPD broth.

-

Inoculate each well with a standardized suspension of C. albicans to a final density of approximately 1 x 10^5 cells/mL.

-

Include a positive control (no inhibitor) and a negative control (no cells).

-

Incubate the plate at 30°C for 24-48 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the inhibitor that prevents visible growth. Alternatively, measure the optical density at 600 nm.

RNA Synthesis Inhibition Assay using [³H]-Uridine Incorporation

This protocol measures the rate of new RNA synthesis by quantifying the incorporation of radiolabeled uridine.

Materials:

-

Candida albicans cells

-

Minimal essential medium

-

This compound

-

[³H]-Uridine

-

Trichloroacetic acid (TCA), 10%

-

Scintillation fluid and counter

Procedure:

-

Grow C. albicans cells to the mid-logarithmic phase in minimal medium.

-

Aliquot the cell suspension into treatment groups: control (no inhibitor) and various concentrations of this compound.

-

Pre-incubate the cells with the inhibitor for a defined period (e.g., 30 minutes).

-

Add [³H]-Uridine to each culture and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized RNA.

-

Stop the incorporation by adding cold 10% TCA.

-

Collect the cells by filtration onto glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of RNA synthesis inhibition relative to the control.

Specificity Assay: DNA and Protein Synthesis

To confirm the specificity of this compound, parallel incorporation assays for DNA and protein synthesis should be performed.

-

For DNA synthesis: Use [³H]-thymidine as the radiolabeled precursor.

-

For protein synthesis: Use [³H]-leucine or a mixture of [³H]-amino acids as the radiolabeled precursor.

The procedure is similar to the RNA synthesis assay, with the respective radiolabeled precursors. A specific inhibitor of DNA or protein synthesis should be used as a positive control for inhibition in these assays.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of this compound and the experimental workflow for its validation.

Caption: L-4-Oxalysine as a lysine antimetabolite inhibits RNA synthesis.

Caption: Workflow for assessing the specificity of L-4-Oxalysine.

References

- 1. The lysine analog L-oxalysine is an inhibitor of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of oxalysine and oxalysine-containing peptides against Candida albicans: regulation of peptide transport by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Synthesis and anti-Candida albicans properties of L-4-oxalysine-N3-4-methoxyfumaroyl-L-2,3-diaminopropanoic-containing peptide analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of L-4-Oxalysine and L-lysine on Cell Growth: A Guide for Researchers

For Immediate Release

This guide provides a comprehensive comparison of the effects of the essential amino acid L-lysine and its analogue, L-4-Oxalysine, on cellular growth. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of cell proliferation and metabolic pathways.

Executive Summary

L-lysine is a fundamental component for cell growth and proliferation, playing a crucial role in protein synthesis and various signaling pathways. In contrast, L-4-Oxalysine, a structural analog of L-lysine, has been identified as an inhibitor of critical cellular processes. This guide synthesizes the available experimental data on both compounds, presents detailed experimental protocols for their comparative analysis, and visualizes the key signaling pathways and experimental workflows. While direct comparative studies on the same mammalian cell lines are limited, this guide provides a framework for such investigations.

L-lysine: A Promoter of Cell Proliferation

L-lysine is an essential amino acid that actively promotes cell growth and proliferation. Its effects are dose-dependent and are mediated through well-defined signaling pathways.

Quantitative Data on L-lysine's Effect on Cell Growth

Studies have demonstrated that L-lysine stimulates the proliferation of various cell types. The half-maximal effective concentration (EC₅₀) for L-lysine-induced cell growth in glioblastoma stem cells (GSCs) has been reported to be in the range of 0.1–0.2 mM.[1] Different mammalian cell lines exhibit varying sensitivity to L-lysine concentrations, as shown in the table below.

| Cell Line Type | L-lysine Concentration (mM) | Observed Effect on Cell Growth | Reference |

| Glioblastoma Stem Cells (GSCs) | 0.1 - 0.2 | Half-maximal effective concentration (EC₅₀) for growth | [1] |

| Glioblastoma Stem Cells (GSCs) | 0.2, 0.8, 2 | Concentration-dependent increase in proliferation | [1] |

| Bovine Primary Mammary Epithelial Cells | 0.7 | Significant promotion of cell proliferation | [2] |

| Various Mammalian Cell Lines | 0.01 - 10 | Varied effects on cell growth depending on the cell line | [3] |

Signaling Pathways Modulated by L-lysine

L-lysine is a key regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central controller of cell growth and metabolism.[4] Specifically, L-lysine activates mTORC1, which in turn promotes protein synthesis and inhibits autophagy, leading to cell proliferation.[4] Additionally, L-lysine has been shown to activate the ERK1/2-CDK1-mTOR signaling pathway to promote cell proliferation in bovine primary mammary epithelial cells.[2]

L-4-Oxalysine: An Inhibitor of Cellular Processes

L-4-Oxalysine is a lysine (B10760008) analog that has been shown to inhibit cell growth, primarily through the inhibition of RNA synthesis.

Quantitative Data on L-4-Oxalysine's Effect on Cell Growth

Data on the cytotoxic effects of L-4-Oxalysine on mammalian cells is limited. However, a study on Candida albicans demonstrated its potent inhibitory activity.

| Organism | L-4-Oxalysine Effect | Key Findings | Reference |

| Candida albicans | Potent inhibitor of RNA synthesis | Weak inhibitor of protein synthesis; no effect on DNA synthesis. Inhibition is reversed by L-lysine. | [5] |

Further research is required to determine the half-maximal inhibitory concentration (IC₅₀) of L-4-Oxalysine in various mammalian cell lines.

Mechanism of Action of L-4-Oxalysine

The primary mechanism of action for L-4-Oxalysine identified so far is the inhibition of de novo RNA synthesis.[5] As an analog of L-lysine, it likely competes with lysine for uptake or for the active sites of enzymes involved in essential metabolic pathways. The reversal of its inhibitory effect by L-lysine supports this competitive mechanism.[5]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of L-4-Oxalysine and L-lysine, the following experimental protocol for a cell viability assay is provided.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the dose-response effects of L-4-Oxalysine and L-lysine on the proliferation of a selected mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

L-4-Oxalysine (stock solution in sterile water or PBS)

-

L-lysine (stock solution in sterile water or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of L-4-Oxalysine and L-lysine in complete medium. A suggested concentration range for L-4-Oxalysine is 0.1 µM to 1000 µM, and for L-lysine is 0.01 mM to 10 mM.

-

Include a vehicle control (medium only) and a positive control for inhibition if available.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the dose-response curves and determine the IC₅₀ for L-4-Oxalysine and the EC₅₀ for L-lysine.

-

Conclusion

L-lysine is a well-established promoter of cell growth, acting through key signaling pathways such as mTORC1. In contrast, its analog, L-4-Oxalysine, demonstrates inhibitory properties, primarily by disrupting RNA synthesis. The provided experimental protocol offers a robust framework for conducting direct comparative studies to quantify the effects of these two compounds on mammalian cell lines. Such research will be invaluable for understanding the nuanced roles of essential amino acids and their analogs in cell biology and for the development of novel therapeutic strategies.

References

- 1. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine promotes proliferation and β-casein synthesis through the SLC6A14-ERK1/2-CDK1-mTOR signaling pathway in bovine primary mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lysine analog L-oxalysine is an inhibitor of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Efficacy of L-4-Oxalysine hydrochloride compared to standard antifungal drugs.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of L-4-Oxalysine hydrochloride against standard antifungal drugs, primarily fluconazole (B54011) and amphotericin B. The information is compiled to assist researchers and professionals in drug development in evaluating its potential as an antifungal agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Executive Summary

L-4-Oxalysine is a synthetic lysine (B10760008) analog that has demonstrated notable in vitro activity against pathogenic fungi, particularly Candida albicans. Its primary mechanism of action is the potent inhibition of RNA synthesis, a distinct pathway compared to the mechanisms of widely used antifungal agents like fluconazole (inhibition of ergosterol (B1671047) synthesis) and amphotericin B (binding to ergosterol and disrupting cell membrane integrity). While direct, side-by-side comparative studies with standardized reporting of Minimum Inhibitory Concentrations (MICs) for this compound are limited in publicly available literature, existing data on its peptide analogues suggest high potency. This guide aims to collate the available data to provide a preliminary comparative framework.

Quantitative Data on Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and the standard antifungal drugs, fluconazole and amphotericin B, against various Candida species. It is important to note that the data for this compound is sparse and presented as molar MIC for its peptide analogues in some cases, which indicates high potency but is not directly comparable to the weight/volume concentrations typically reported for standard antifungals.

Table 1: In Vitro Efficacy (MIC) of this compound Analogue against Candida albicans

| Compound | Molar MIC (mol/disk) |

| I-677-AA-FMDP (Peptide Analogues of L-4-Oxalysine) | 3.5 x 10-10 to 6.56 x 10-9[1] |

Note: The data for L-4-Oxalysine is for peptide analogues (I-677-AA-FMDP), where L-4-Oxalysine (I-677) is a key component. This data suggests very high in vitro activity against Candida albicans.[1] Further studies are required to determine the precise MIC values for this compound itself.

Table 2: In Vitro Efficacy (MIC) of Fluconazole against Various Candida Species

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | 0.125 - ≥64 | 0.25 - 1 | 0.5 - 4 |

| C. glabrata | 0.5 - ≥64 | 4 - 16 | 16 - 32 |

| C. parapsilosis | 0.125 - 8 | 1 - 2 | 2 - 4 |

| C. tropicalis | 0.25 - ≥64 | 1 - 2 | 2 - 8 |

| C. krusei | 8 - ≥64 | 16 - 32 | 32 - 64 |

Data compiled from multiple sources. Ranges can vary based on geographic location and specific strains tested.

Table 3: In Vitro Efficacy (MIC) of Amphotericin B against Various Candida Species

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | 0.03 - 2 | 0.25 - 0.5 | 0.5 - 1 |

| C. glabrata | 0.125 - 2 | 0.5 - 1 | 1 - 2 |

| C. parapsilosis | 0.03 - 1 | 0.25 - 0.5 | 0.5 - 1 |

| C. tropicalis | 0.06 - 2 | 0.25 - 1 | 0.5 - 2 |

| C. krusei | 0.25 - 2 | 0.5 - 1 | 1 - 2 |

Data compiled from multiple sources. Ranges can vary based on geographic location and specific strains tested.

Experimental Protocols

The determination of in vitro antifungal efficacy is predominantly conducted using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A generalized protocol adaptable for testing amino acid analogues like this compound is described below.

Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M27)

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer that ensures stability and solubility).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentration range for testing.

-

-

Inoculum Preparation:

-

Culture the Candida isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.

-

Further dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

-

-

Assay Procedure:

-

Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 24-48 hours.

-

-

Endpoint Determination (MIC Reading):

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or using a spectrophotometer.

-

Mechanism of Action and Signaling Pathways

L-4-Oxalysine acts as a lysine antimetabolite.[2] Due to its structural similarity to lysine, it is transported into the fungal cell via amino acid transporters.[3] Once inside, it interferes with metabolic pathways that utilize lysine. The primary and most potent effect of L-4-Oxalysine is the inhibition of RNA synthesis in Candida albicans.[4] While the precise molecular interactions are still under investigation, it is hypothesized that L-4-Oxalysine or a metabolite thereof interferes with the function of RNA polymerases, the enzymes responsible for transcribing DNA into RNA. This disruption of RNA synthesis halts the production of essential proteins, leading to the cessation of cell growth and division.

Visualizing the Proposed Mechanism of Action

The following diagrams illustrate the proposed transport and mechanism of action of this compound and the general workflow for determining its antifungal efficacy.

Caption: Proposed mechanism of L-4-Oxalysine action in fungal cells.

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

This compound presents a compelling area for antifungal research due to its potent in vitro activity against Candida albicans and its unique mechanism of action targeting RNA synthesis. This mechanism could be particularly advantageous in cases of resistance to conventional antifungal agents that target the cell membrane or wall. However, to fully assess its potential, further research is critically needed to establish standardized MIC data against a broader range of fungal pathogens and to conduct in vivo efficacy and toxicity studies. The provided data and protocols offer a foundational guide for researchers to build upon in the evaluation of this promising antifungal candidate.

References

- 1. [Synthesis and anti-Candida albicans properties of L-4-oxalysine-N3-4-methoxyfumaroyl-L-2,3-diaminopropanoic-containing peptide analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of oxalysine and oxalysine-containing peptides against Candida albicans: regulation of peptide transport by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport of basic amino acids in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lysine analog L-oxalysine is an inhibitor of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating the Antitumor Effects of L-4-Oxalysine in Diverse Cancer Models: A Comparative Analysis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor effects of L-4-Oxalysine and related lysine-targeting compounds across various cancer models. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate an objective evaluation of these potential therapeutic agents.

Comparative Efficacy of L-4-Oxalysine and L-Lysine α-Oxidase

The available research provides direct evidence for the antitumor activity of L-4-Oxalysine (OXL) and more extensive data for L-Lysine α-Oxidase (LO), an enzyme that degrades L-lysine. While both target lysine (B10760008) metabolism, their mechanisms and reported efficacy in different cancer models vary.

Table 1: In Vitro Cytotoxicity and Tumor Growth Inhibition

| Compound | Cancer Model | Assay | Concentration/Dose | Effect | Citation |

| L-4-Oxalysine (OXL) | Mouse Ascites Hepatoma-22 (H-22) | MTT Assay | 25 µg/ml | 13.8% inhibition of hepatoma growth | [1] |

| L-4-Oxalysine (OXL) + 5-Fluorouracil (5-Fu) | Mouse Ascites Hepatoma-22 (H-22) | MTT Assay | 25 µg/ml OXL + 3.1 µg/ml 5-Fu | 43.1% inhibition of hepatoma growth (synergistic effect) | [1] |

| L-Lysine α-Oxidase (LO) | Human Colon Cancer Xenografts (HCT 116) | In Vivo | 75-150 U/kg | Maximum T/C 12% | [2][3] |

| L-Lysine α-Oxidase (LO) | Human Colon Cancer Xenografts (LS174T) | In Vivo | 75-150 U/kg | Maximum T/C 37% | [2][3] |

| L-Lysine α-Oxidase (LO) | Human Colon Cancer Xenografts (T47D) | In Vivo | 75-150 U/kg | Maximum T/C 36% | [2][3] |

T/C: Treatment/Control, representing the relative size of treated tumors compared to control tumors.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, the following are detailed methodologies for key experiments cited in this guide.

MTT Colorimetric Assay for Cell Viability

This protocol is based on the methodology used to assess the in vitro growth of mouse ascites hepatoma-22 (H-22) cells.[1]

-

Cell Seeding: H-22 cells are seeded into 96-well plates at a specified density.

-

Treatment: Cells are treated with varying concentrations of L-4-Oxalysine (6.3-200 µg/ml), 5-Fluorouracil, or a combination of both.

-

Incubation: The plates are incubated for a predetermined period.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vivo Human Cancer Xenograft Studies

This protocol outlines the general procedure for evaluating the antitumor activity of L-Lysine α-Oxidase in immunodeficient mice bearing human colon cancer xenografts.[2][3]

-

Cell Implantation: Human colon cancer cells (e.g., HCT 116, LS174T, T47D) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with L-Lysine α-Oxidase (e.g., 75-150 U/kg) via a specified route and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to a control group (T/C ratio).

Mechanisms of Action and Signaling Pathways

The antitumor effects of L-4-Oxalysine and L-Lysine α-Oxidase are attributed to distinct mechanisms targeting lysine-dependent pathways in cancer cells.

L-4-Oxalysine: A Potential Amino Acid Antagonist

While the precise signaling pathway of L-4-Oxalysine is not fully elucidated in the provided literature, its structural similarity to lysine suggests it may act as an antagonist, interfering with lysine-dependent cellular processes. It has also been shown to possess immunoregulatory properties that may contribute to its antihepatoma activity.[1]

Caption: Proposed mechanism of L-4-Oxalysine antitumor activity.

L-Lysine α-Oxidase: A Dual-Action Enzyme

L-Lysine α-Oxidase (LO) exhibits a dual mechanism of action against tumors by depleting L-lysine and generating cytotoxic hydrogen peroxide (H₂O₂).[2][3] This dual action targets the metabolic vulnerability of cancer cells that are often auxotrophic for certain amino acids.

Caption: Dual mechanism of action of L-Lysine α-Oxidase.

The Broader Context: The Lysyl Oxidase (LOX) Family in Cancer

It is important to note that L-4-Oxalysine and L-Lysine α-Oxidase are distinct from the lysyl oxidase (LOX) family of enzymes. The LOX family, including LOX and LOXL1-4, are copper-dependent amine oxidases that play a crucial role in cross-linking collagen and elastin (B1584352) in the extracellular matrix.[4] The role of the LOX family in cancer is complex and paradoxical, with some members acting as tumor suppressors and others promoting metastasis.[5][6] For instance, LOXL2 and certain splice variants of LOXL4 have been associated with promoting tumor progression and metastasis.[6][7] Conversely, full-length LOXL4 may act as a tumor suppressor.[7]

References

- 1. [Antitumor and immunological activities of oxalysine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Lysine α-Oxidase: Enzyme with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Lysine α-Oxidase: Enzyme with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paradoxical roles for lysyl oxidases in cancer--a prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The function and mechanisms of action of LOXL2 in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternatively spliced lysyl oxidase-like 4 isoforms have a pro-metastatic role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

L-4-Oxalysine: A Comparative Analysis of Its Unique Mechanism Against Protein Synthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of L-4-Oxalysine with other well-established protein synthesis inhibitors. While primarily recognized as a potent inhibitor of RNA synthesis, its structural analogy to L-lysine suggests a potential, albeit weaker, role in the disruption of protein synthesis. This document will delve into its known mechanisms, compare them to those of major classes of protein synthesis inhibitors, and provide detailed experimental protocols for further investigation.

Executive Summary

L-4-Oxalysine, an analog of the essential amino acid L-lysine, primarily functions as a potent inhibitor of RNA synthesis, particularly in organisms like Candida albicans.[1] Its effect on protein synthesis is considered weak.[1] This contrasts sharply with classical protein synthesis inhibitors such as tetracyclines, macrolides, and aminoglycosides, which directly target the ribosome. The inhibitory action of L-4-Oxalysine is readily reversed by L-lysine, indicating a competitive mechanism likely involving lysine (B10760008) transport systems or metabolic pathways.[1]

The hypothetical mechanism for its weak protein synthesis inhibition centers on its structural similarity to lysine. It is plausible that L-4-Oxalysine competes with lysine for uptake into the cell and for binding to lysyl-tRNA synthetase (LysRS), the enzyme responsible for charging tRNA with lysine. However, direct evidence and kinetic data for the latter are not extensively documented in publicly available literature. If L-4-Oxalysine is a poor substrate for LysRS, it would act as a competitive inhibitor of tRNA charging. If it is a substrate, its incorporation into nascent polypeptide chains could lead to dysfunctional proteins.

Comparison of Mechanisms: L-4-Oxalysine vs. Other Protein Synthesis Inhibitors

The following table summarizes the key mechanistic differences between L-4-Oxalysine and major classes of protein synthesis inhibitors.

| Feature | L-4-Oxalysine | Tetracyclines | Macrolides | Aminoglycosides |

| Primary Target | RNA Synthesis (potent) / Protein Synthesis (weak) | 30S Ribosomal Subunit | 50S Ribosomal Subunit | 30S Ribosomal Subunit |

| Specific Molecular Target | Not definitively established for protein synthesis; likely Lysyl-tRNA Synthetase or lysine transporters. | 16S rRNA | 23S rRNA in the polypeptide exit tunnel | 16S rRNA (A-site) |

| Mechanism of Action | Primary: Inhibition of RNA synthesis.[1] Hypothesized (Protein Synthesis): Competitive inhibition of lysine uptake and/or lysyl-tRNA synthetase. | Blocks the binding of aminoacyl-tRNA to the A-site of the ribosome.[2][3][4] | Blocks the polypeptide exit tunnel, inhibiting elongation and promoting premature dissociation of peptidyl-tRNA.[5][6][7] | Binds to the A-site, causing misreading of mRNA and production of aberrant proteins, and can also inhibit translocation.[8][9] |

| Effect on Translation Stage | Potentially affects aminoacylation (pre-initiation). | Elongation | Elongation | Elongation and Initiation |

| Reversibility by L-lysine | Yes[1] | No | No | No |

Signaling Pathways and Logical Relationships

The distinct mechanisms of action can be visualized as follows:

Experimental Protocols

To investigate the precise mechanism of L-4-Oxalysine and compare it with other inhibitors, the following experimental protocols are key.

In Vitro Transcription/Translation (IVT) Coupled Assay

This assay assesses the overall effect of a compound on protein synthesis from a DNA template.

Objective: To determine the IC50 of L-4-Oxalysine on protein synthesis and compare it to known inhibitors.

Materials:

-

Cell-free expression system (e.g., E. coli S30 extract or Rabbit Reticulocyte Lysate)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (with and without lysine)

-

L-4-Oxalysine, Tetracycline, Macrolide, Aminoglycoside stock solutions

-

[35S]-Methionine or a non-radioactive detection system (e.g., luciferase assay reagent)

-

Trichloroacetic acid (TCA)

-

Scintillation counter (for radioactive detection) or luminometer/fluorometer

Procedure:

-

Prepare the IVT reaction mixture according to the manufacturer's instructions, omitting lysine if testing for competition.

-

Create a serial dilution of L-4-Oxalysine and the other inhibitors.

-

Add the inhibitors to the IVT reaction mixtures. Include a no-inhibitor control.

-

To test for lysine competition, add varying concentrations of L-lysine to reactions containing L-4-Oxalysine.

-

Initiate the reaction by adding the DNA template and [35S]-Methionine (if using radioactive detection).

-

Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli S30) for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

For radioactive detection: Precipitate the newly synthesized proteins using TCA, wash the precipitate, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection: Measure the activity of the reporter protein (e.g., luminescence for luciferase).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Aminoacyl-tRNA Synthetase (aaRS) Activity Assay

This assay directly measures the ability of LysRS to charge tRNA with lysine in the presence of L-4-Oxalysine.

Objective: To determine if L-4-Oxalysine is a substrate or inhibitor of LysRS and to determine its kinetic parameters (Ki or Km).

Materials:

-

Purified Lysyl-tRNA Synthetase (LysRS)

-

Purified tRNALys

-

[14C]-L-lysine

-

L-4-Oxalysine

-

ATP and MgCl2

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Filter apparatus

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl2, and [14C]-L-lysine.

-

To test for inhibition, add varying concentrations of L-4-Oxalysine to the reaction mixtures.

-

To determine the mode of inhibition, vary the concentration of [14C]-L-lysine at different fixed concentrations of L-4-Oxalysine.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding purified LysRS and tRNALys.

-

At various time points, take aliquots of the reaction and spot them onto glass fiber filters.

-

Immediately immerse the filters in cold 5% TCA to precipitate the tRNA and stop the reaction.

-

Wash the filters extensively with cold 5% TCA to remove unincorporated [14C]-L-lysine.

-

Wash the filters with ethanol (B145695) and dry them.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Plot the amount of [14C]-Lys-tRNALys formed over time to determine the initial reaction velocities.

-

Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine Km, Vmax, and Ki.

Conclusion

L-4-Oxalysine presents a mechanism of action that is distinct from conventional protein synthesis inhibitors. Its primary role as a potent RNA synthesis inhibitor sets it apart. While its structural similarity to L-lysine suggests a secondary, weaker inhibitory effect on protein synthesis, likely through competition with lysine-dependent pathways, this requires further quantitative investigation. The experimental protocols provided herein offer a framework for elucidating the precise molecular interactions of L-4-Oxalysine and for rigorously comparing its efficacy and mechanism to other inhibitors of protein synthesis. This understanding is crucial for the rational design and development of novel antimicrobial and therapeutic agents.

References

- 1. The lysine analog L-oxalysine is an inhibitor of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 4. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 5. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. acsu.buffalo.edu [acsu.buffalo.edu]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

L-4-Oxalysine: A Highly Specific Lysine Antimetabolite for Research and Drug Development

L-4-Oxalysine has demonstrated significant specificity as a lysine (B10760008) antimetabolite, primarily by inhibiting RNA synthesis and competing with lysine for cellular uptake. This guide provides a comparative analysis of L-4-Oxalysine with other known lysine analogs, supported by experimental data and detailed protocols to assist researchers in its application.

L-4-Oxalysine, a structural analog of L-lysine, exerts its biological effects by acting as an antimetabolite. Its primary mechanism involves the inhibition of RNA synthesis, as observed in studies on Candida albicans.[1] The inhibitory action of L-4-Oxalysine is specifically reversed by L-lysine but not D-lysine, highlighting its stereospecific interaction with lysine-dependent pathways.[1] Furthermore, L-lysine has been shown to completely reverse the toxic effects of L-4-Oxalysine by competing for its transport into cells, indicating a shared uptake mechanism.[2]

Comparative Analysis of Lysine Antimetabolites

To objectively assess the specificity of L-4-Oxalysine, it is essential to compare its activity with other lysine antimetabolites, such as S-(2-aminoethyl)-L-cysteine (AEC). While direct comparative studies with standardized quantitative data are limited, the available evidence points to distinct mechanisms of action. L-4-Oxalysine primarily targets RNA synthesis, whereas AEC is a known inhibitor of protein synthesis and the activity of lysyl-tRNA synthetase.[3]

| Antimetabolite | Primary Mechanism of Action | Target Organism(s) | Reversibility by L-lysine |

| L-4-Oxalysine | Inhibition of RNA synthesis | Candida albicans, Escherichia coli | Yes |